4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWXSPAQWDSMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenylpiperazine
The 4-phenylpiperazine fragment is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and a phenyl halide (e.g., bromobenzene or iodobenzene) under alkaline conditions. For instance, reacting piperazine with iodobenzene in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours yields 4-phenylpiperazine with ~75% efficiency. Catalytic systems employing copper(I) iodide or palladium catalysts enhance regioselectivity, particularly for meta-substituted aryl halides.
Preparation of 4-tert-Butylbenzoyl Chloride
The benzamide precursor, 4-tert-butylbenzoyl chloride, is derived from 4-tert-butylbenzoic acid through treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A typical protocol involves refluxing 4-tert-butylbenzoic acid with excess SOCl₂ (3 equiv) in anhydrous dichloromethane (DCM) for 4 hours, followed by solvent evaporation to isolate the acyl chloride in >90% yield.
Ethylene Diamine Linker Functionalization
The ethylenediamine linker is constructed via a two-step process:
- Michael Addition : Reacting acrylonitrile with furan-2-ylmagnesium bromide generates 2-(furan-2-yl)ethylamine after reduction with lithium aluminum hydride (LiAlH4).
- Piperazine Coupling : The primary amine undergoes nucleophilic displacement with 4-phenylpiperazine in the presence of potassium iodide and triethylamine (TEA) in acetonitrile at 80°C, yielding 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Classical amide coupling involves reacting 4-tert-butylbenzoyl chloride with the ethylenediamine linker under Schotten-Baumann conditions. The amine (1 equiv) is suspended in a biphasic mixture of aqueous sodium hydroxide (10%) and dichloromethane. The acyl chloride (1.2 equiv) is added dropwise at 0°C, followed by vigorous stirring for 2 hours. This method affords the target benzamide in 65–70% yield but suffers from hydrolysis side reactions.
Carbodiimide-Mediated Coupling
Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. A representative protocol includes:
- Dissolving 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (1 equiv) and 4-tert-butylbenzoic acid (1.1 equiv) in DMF.
- Adding EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
- Stirring at room temperature for 12 hours, followed by extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc 3:1).
This method achieves yields of 85–90% with minimal racemization.
Stereochemical Considerations and Purification
Chiral Resolution
The ethylenediamine linker introduces a stereogenic center, necessitating chiral resolution for enantiopure products. Diastereomeric salts are formed using (−)-dibenzoyl-L-tartaric acid in ethanol, followed by recrystallization to isolate the (R)-enantiomer (>99% ee). Alternatively, chiral HPLC with a cellulose-based stationary phase (Chiralpak IC) resolves racemic mixtures using a hexane/isopropanol mobile phase.
Chromatographic Purification
Final purification employs flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). LC-MS analysis confirms molecular integrity (observed [M+H]⁺ = 476.3).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | Aqueous NaOH, DCM, 0°C | 65–70 | 85–90 | Low cost, simple setup |
| EDC/HOBt | Anhydrous DMF, RT | 85–90 | 95–98 | High yield, minimal side products |
| Chiral Resolution | (−)-DBTA, ethanol | 40–50 | >99 | Enantiopure product |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent disclosures describe a continuous flow system for large-scale production:
Green Chemistry Innovations
Solvent substitution (e.g., cyclopentyl methyl ether replacing DCM) and catalytic recycling (CuI nanoparticles) reduce environmental impact. Microwave-assisted reactions (100°C, 20 minutes) cut reaction times by 70%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the benzamide or piperazine moieties.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide
- N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and a piperazine moiety. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action, supported by diverse research findings and data tables.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 877631-30-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, modulating their activity, which can influence neurological pathways.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in signaling pathways may contribute to its pharmacological effects.
- Signal Modulation : The compound may alter intracellular signaling cascades, impacting cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, as summarized in the following table:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| HeLa | 1.47 | Cell cycle arrest and apoptosis |
| A549 | 2.41 | Inhibition of proliferation |
These results indicate that the compound exhibits potent antitumor activity comparable to established chemotherapeutics.
Neuropharmacological Effects
The compound's structure suggests potential applications in treating neurological disorders. The piperazine component is known for its affinity for serotonin receptors, which can influence mood and anxiety levels. Preliminary studies indicate that it may enhance serotonergic transmission, providing a basis for further exploration in depression and anxiety models.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased expression of p53 and activation of caspase pathways, leading to apoptosis in breast cancer cells .
- Neuropharmacological Assessment : In a behavioral model assessing anxiety-like symptoms, administration of the compound resulted in reduced anxiety behaviors in rodents, suggesting its potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Coupling of 4-tert-butylbenzoic acid with a furan-2-ylmethylamine intermediate.
- Step 2 : Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination.
- Key Reagents : KCO in acetonitrile for deprotonation, and catalysts like Pd for cross-coupling reactions .
- Optimization : Yield improvement involves adjusting reaction time (4–5 hours reflux), pH control (basic conditions), and purification via column chromatography or recrystallization. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the benzamide core, tert-butyl group (δ ~1.3 ppm for CH), and furan/piperazine protons (δ 6.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks).
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and aromatic C-H bends .
Q. What are the primary applications of this compound in biochemical assays?
- Answer : Its structural features (piperazine for receptor binding, furan for π-π interactions) make it suitable for:
- Enzyme Inhibition Studies : Testing against acetylcholinesterase (AChE) for Alzheimer’s drug discovery .
- Receptor Binding Assays : Targeting serotonin or dopamine receptors due to the 4-phenylpiperazine moiety .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to neurological targets?
- Answer :
- Methodology : Use software like AutoDock Vina to dock the compound into AChE or 5-HT receptor crystal structures (PDB IDs: 4EY7, 7EKG).
- Key Parameters : Focus on hydrogen bonds between the benzamide carbonyl and catalytic triad residues (e.g., His447 in AChE) and hydrophobic interactions with the tert-butyl group .
- Validation : Compare docking scores (ΔG values) with experimental IC data from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Answer : Discrepancies in IC values (e.g., for AChE inhibition) may arise from:
- Assay Conditions : Variations in pH, temperature, or substrate concentration.
- Structural Modifications : Compare analogs (e.g., 4-fluoro vs. 4-methoxy substituents) to identify SAR trends .
- Statistical Analysis : Use ANOVA to assess significance across multiple studies .
Q. How does modifying the tert-butyl or furan groups impact pharmacokinetic properties?
- Answer :
- tert-Butyl : Enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially reducing solubility.
- Furan : Replacing it with thiophene increases metabolic stability (resistance to CYP450 oxidation).
- In Silico Tools : SwissADME predicts ADME profiles; molecular dynamics simulations assess stability in biological membranes .
Q. What experimental designs are optimal for assessing in vitro vs. in vivo toxicity?
- Answer :
- In Vitro : MTT assays on HepG2 cells (IC < 50 µM indicates low cytotoxicity).
- In Vivo : Rodent studies with dose escalation (10–100 mg/kg) to monitor hepatotoxicity (ALT/AST levels) .
- Controlled Variables : Use vehicle controls and standardized OECD guidelines for toxicity testing .
Methodological Considerations
Q. How can enantiomeric purity be ensured during synthesis?
- Answer :
- Chiral Chromatography : Use CHIRALPAK® columns with hexane:isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm enantiomer ratios post-synthesis .
Q. What computational models are best suited for SAR analysis of this compound?
- Answer :
- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field descriptors.
- Machine Learning : Train random forest models on datasets of IC values and molecular fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
